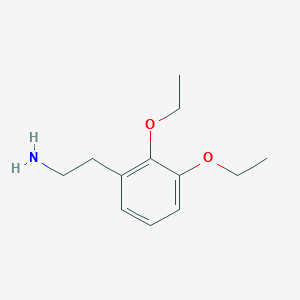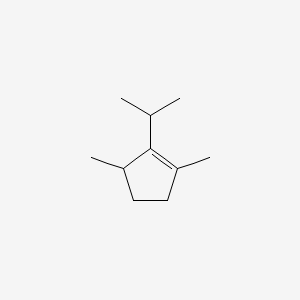
Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)- is an organic compound with the molecular formula C10H18 and a molecular weight of 138.25 g/mol . It is a derivative of cyclopentene, characterized by the presence of two methyl groups and an isopropyl group attached to the cyclopentene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentene with appropriate alkylating agents under controlled conditions. For instance, the reaction of cyclopentene with isopropyl bromide in the presence of a strong base like sodium hydride can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed to facilitate the alkylation reactions. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process .
化学反应分析
Types of Reactions
Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Bromine in carbon tetrachloride at low temperatures.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学研究应用
Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the nature of the target .
相似化合物的比较
Similar Compounds
Cyclopentene, 1,2-dimethyl-: Another derivative of cyclopentene with two methyl groups attached at different positions.
Cyclopentene, 3-methyl-1-(1-methylethyl)-: A similar compound with a different substitution pattern.
Uniqueness
Cyclopentene, 1,3-dimethyl-2-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
61142-32-3 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC 名称 |
1,3-dimethyl-2-propan-2-ylcyclopentene |
InChI |
InChI=1S/C10H18/c1-7(2)10-8(3)5-6-9(10)4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
XRKUAEXYTATOMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(=C1C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


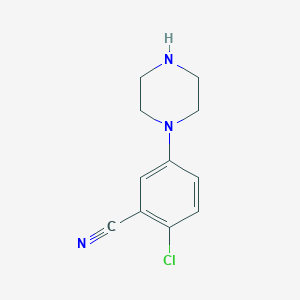
![4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13946754.png)
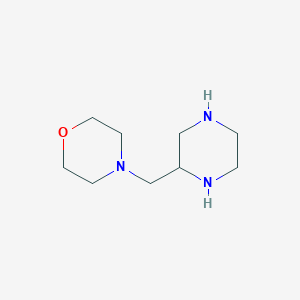

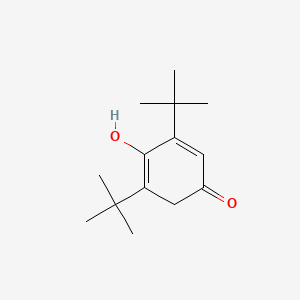
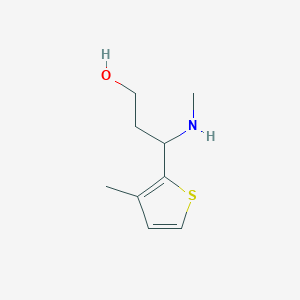
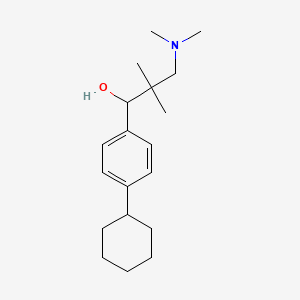
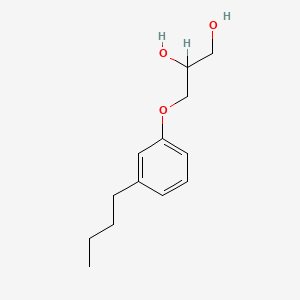
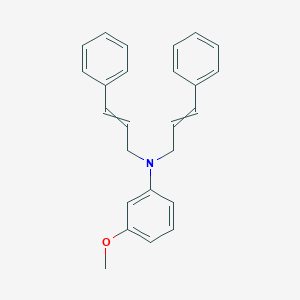
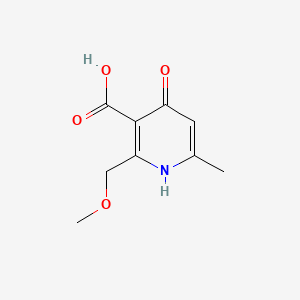
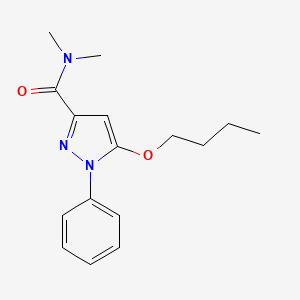
![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)

